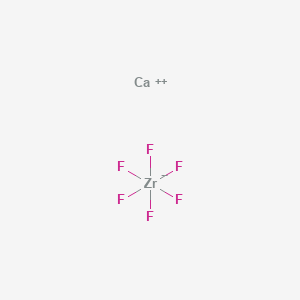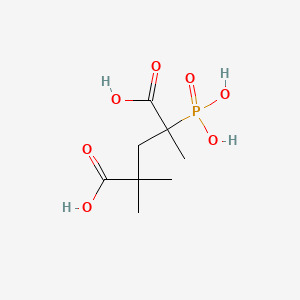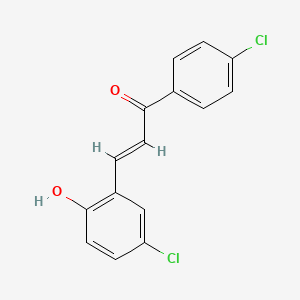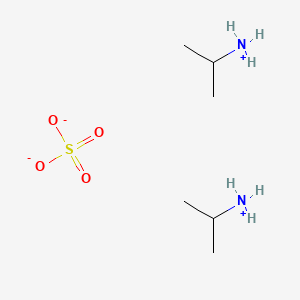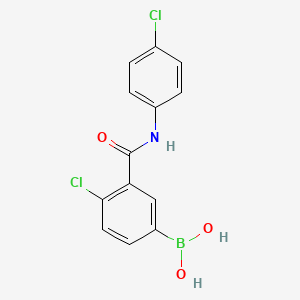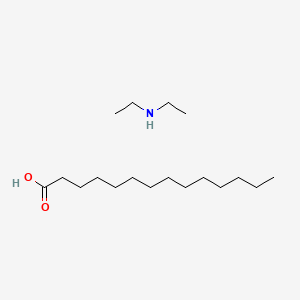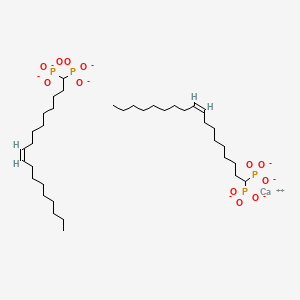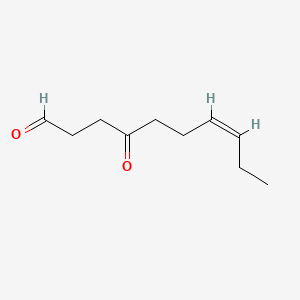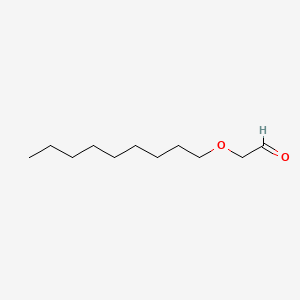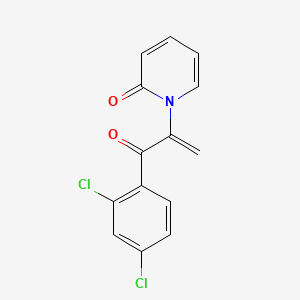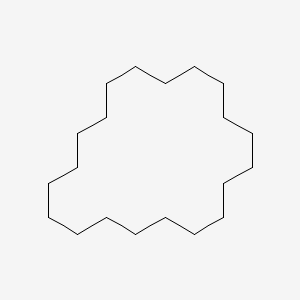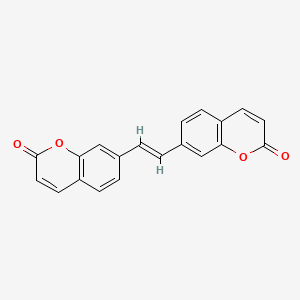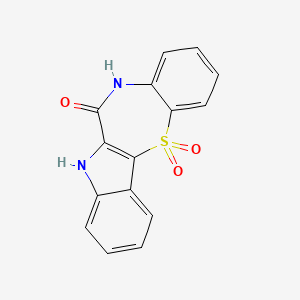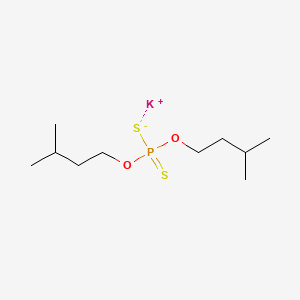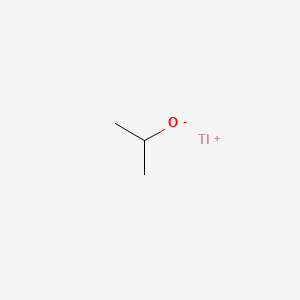
Thallium(1+) propan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(1+) propan-2-olate can be synthesized through the reaction of thallium(I) ethoxide with isopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thallium compound. The general reaction is as follows:
TlOC2H5+C3H7OH→TlOC3H7+C2H5OH
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent the formation of thallium oxides and hydroxides, which can contaminate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thallium(III) compounds. This reaction is typically facilitated by strong oxidizing agents.
Reduction: The compound can be reduced back to thallium metal under specific conditions using reducing agents like hydrogen gas.
Substitution: this compound can participate in nucleophilic substitution reactions where the thallium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation: Thallium(III) propan-2-olate.
Reduction: Thallium metal.
Substitution: Various thallium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thallium(1+) propan-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ion interactions.
Medicine: Explored for its potential use in diagnostic imaging due to thallium’s properties.
Industry: Utilized in the production of specialized materials and as a precursor for other thallium compounds.
Mecanismo De Acción
The mechanism by which thallium(1+) propan-2-olate exerts its effects involves the interaction of the thallium ion with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with potassium-dependent processes in cells. This can lead to disruptions in cellular functions, particularly in the nervous and cardiovascular systems. The pathways involved include inhibition of Na+/K±ATPase and interference with mitochondrial function.
Comparación Con Compuestos Similares
- Thallium(I) ethoxide (C₂H₅OTl)
- Thallium(I) methoxide (CH₃OTl)
- Thallium(I) butoxide (C₄H₉OTl)
Comparison: Thallium(1+) propan-2-olate is unique due to its specific alkoxide group, which influences its reactivity and solubility. Compared to thallium(I) ethoxide and thallium(I) methoxide, this compound has a bulkier alkyl group, which can affect its steric interactions in chemical reactions. This makes it a valuable reagent in certain synthetic applications where such properties are advantageous.
Propiedades
Número CAS |
39262-04-9 |
|---|---|
Fórmula molecular |
C3H7OTl |
Peso molecular |
263.47 g/mol |
Nombre IUPAC |
propan-2-olate;thallium(1+) |
InChI |
InChI=1S/C3H7O.Tl/c1-3(2)4;/h3H,1-2H3;/q-1;+1 |
Clave InChI |
XRZWCXPPVXLYPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[O-].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


